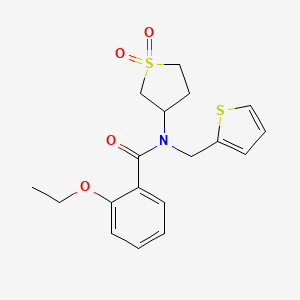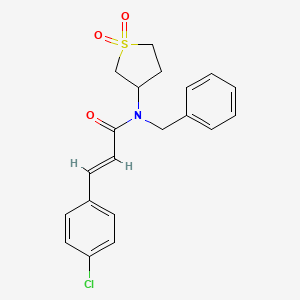![molecular formula C20H19NO4 B12141420 2-Methyl-3-(4-methylpiperidine-1-carbonyl)benzo[f]benzofuran-4,9-quinone](/img/structure/B12141420.png)
2-Methyl-3-(4-methylpiperidine-1-carbonyl)benzo[f]benzofuran-4,9-quinone
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-Methyl-3-(4-methylpiperidine-1-carbonyl)benzo[f]benzofuran-4,9-quinone is a complex organic compound that features a benzofuran ring fused with a quinone structure
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methyl-3-(4-methylpiperidine-1-carbonyl)benzo[f]benzofuran-4,9-quinone typically involves multi-step organic reactionsKey steps may involve Friedel-Crafts acylation, cyclization, and oxidation reactions .
Industrial Production Methods
Industrial production methods for this compound are less documented, but they likely involve scalable versions of the laboratory synthesis methods. Optimization of reaction conditions, such as temperature, pressure, and the use of catalysts, is crucial for efficient large-scale production .
化学反应分析
Types of Reactions
2-Methyl-3-(4-methylpiperidine-1-carbonyl)benzo[f]benzofuran-4,9-quinone can undergo various chemical reactions, including:
Oxidation: The quinone moiety can be further oxidized under specific conditions.
Reduction: The compound can be reduced to form hydroquinone derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the benzofuran ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various electrophiles and nucleophiles for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield more oxidized quinone derivatives, while reduction can produce hydroquinone forms .
科学研究应用
2-Methyl-3-(4-methylpiperidine-1-carbonyl)benzo[f]benzofuran-4,9-quinone has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials with unique electronic and optical properties
作用机制
The mechanism of action of 2-Methyl-3-(4-methylpiperidine-1-carbonyl)benzo[f]benzofuran-4,9-quinone involves its interaction with specific molecular targets. The quinone moiety can participate in redox reactions, affecting cellular processes. The compound may also interact with enzymes and receptors, modulating their activity and leading to various biological effects .
相似化合物的比较
Similar Compounds
Benzofuran derivatives: Compounds with similar benzofuran structures but different substituents.
Quinone derivatives: Compounds with similar quinone structures but different fused rings or substituents
Uniqueness
2-Methyl-3-(4-methylpiperidine-1-carbonyl)benzo[f]benzofuran-4,9-quinone is unique due to its specific combination of a benzofuran ring and a quinone moiety, which imparts distinct chemical and biological properties.
属性
分子式 |
C20H19NO4 |
|---|---|
分子量 |
337.4 g/mol |
IUPAC 名称 |
2-methyl-3-(4-methylpiperidine-1-carbonyl)benzo[f][1]benzofuran-4,9-dione |
InChI |
InChI=1S/C20H19NO4/c1-11-7-9-21(10-8-11)20(24)15-12(2)25-19-16(15)17(22)13-5-3-4-6-14(13)18(19)23/h3-6,11H,7-10H2,1-2H3 |
InChI 键 |
QOGGXHNNRVSSHD-UHFFFAOYSA-N |
规范 SMILES |
CC1CCN(CC1)C(=O)C2=C(OC3=C2C(=O)C4=CC=CC=C4C3=O)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![N-(3-chlorophenyl)-2-[(3-ethyl-4-oxo-3,4,5,6,7,8-hexahydro[1]benzothieno[2,3-d]pyrimidin-2-yl)sulfanyl]acetamide](/img/structure/B12141350.png)
![(5Z)-2-(3-chlorophenyl)-5-[4-(hexyloxy)-3-methoxybenzylidene][1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one](/img/structure/B12141357.png)
![(5Z)-3-(furan-2-ylmethyl)-5-{[3-(4-methoxy-2-methylphenyl)-1-phenyl-1H-pyrazol-4-yl]methylidene}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B12141359.png)
![4-(1-benzofuran-2-carbonyl)-5-(4-ethylphenyl)-3-hydroxy-1-[2-(morpholin-4-yl)ethyl]-2,5-dihydro-1H-pyrrol-2-one](/img/structure/B12141361.png)
![(4E)-5-(4-tert-butylphenyl)-4-{hydroxy[3-methyl-4-(propan-2-yloxy)phenyl]methylidene}-1-(pyridin-3-ylmethyl)pyrrolidine-2,3-dione](/img/structure/B12141362.png)
![3-(3,4-Dimethoxyphenyl)-1-(furan-2-yl)-3-[(2-hydroxyethyl)sulfanyl]propan-1-one](/img/structure/B12141380.png)
![2-{[2-(2-hydroxyethoxy)ethyl]amino}-7-methyl-3-{(Z)-[4-oxo-3-(1-phenylethyl)-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B12141382.png)
![(5Z)-5-(2-butoxybenzylidene)-2-(4-tert-butylphenyl)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one](/img/structure/B12141384.png)
![Benzo[b]thiophene-2-carboxamide, 3,4,6-trichloro-N-[(4-chlorophenyl)methyl]-N-(tetrahydro-1,1-dioxido-3-thienyl)-(9CI)](/img/structure/B12141388.png)

![2,5-Bis[4-(prop-2-en-1-yloxy)phenyl]-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine](/img/structure/B12141404.png)
![N-(3-bromophenyl)-10-[(morpholin-4-yl)methyl]-7-thia-9,11-diazatricyclo[6.4.0.0^{2,6}]dodeca-1(12),2(6),8,10-tetraen-12-amine](/img/structure/B12141407.png)
![(4E)-5-(4-tert-butylphenyl)-4-[furan-2-yl(hydroxy)methylidene]-1-(6-methoxy-1,3-benzothiazol-2-yl)pyrrolidine-2,3-dione](/img/structure/B12141414.png)
